molecular formula C9H18O5Si B13957224 Dimethyl 2-[(trimethylsilyl)oxy]succinate CAS No. 55590-73-3

Dimethyl 2-[(trimethylsilyl)oxy]succinate

Cat. No.: B13957224
CAS No.: 55590-73-3
M. Wt: 234.32 g/mol
InChI Key: MMWDFJMVASCTJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester typically involves the reaction of butanedioic acid dimethyl ester with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsiloxy group.

Industrial Production Methods

Industrial production methods for 2-(Trimethylsiloxy)butanedioic acid dimethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Trimethylsiloxy)butanedioic acid dimethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsiloxy group provides steric hindrance and chemical stability, preventing unwanted reactions at the carboxylic acid site. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under mild conditions to regenerate the free carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsiloxy)butanedioic acid dimethyl ester is unique due to the presence of both ester and trimethylsiloxy functional groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

CAS No.

55590-73-3

Molecular Formula

C9H18O5Si

Molecular Weight

234.32 g/mol

IUPAC Name

dimethyl 2-trimethylsilyloxybutanedioate

InChI

InChI=1S/C9H18O5Si/c1-12-8(10)6-7(9(11)13-2)14-15(3,4)5/h7H,6H2,1-5H3

InChI Key

MMWDFJMVASCTJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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